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Abstract
AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which

undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially

investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral

activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document

provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010,

detailing their mechanism of action, metabolic activation, and summarizing key preclinical and

clinical data. The experimental protocols for pivotal in vitro and clinical assays are also

described to facilitate further research and development.

Introduction
The emergence of novel viral threats necessitates the development of broad-spectrum antiviral

agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and

intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of

viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many

RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing

a foundational resource for the scientific community.
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AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-

methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-

triphosphate.[7] The chemical formula for AT-9010 tetrasodium is C₁₁H₁₃FN₅Na₄O₁₃P₃.[8]

Mechanism of Action
AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase

complex (nsp12-nsp7-nsp8).[9][10]

RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the

nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group

on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to

immediate chain termination of RNA synthesis.[11]

Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to

the NiRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation

compared to native nucleotides, with the guanine base occupying a previously unobserved

cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN

domain, further disrupting viral replication.[7][11]

The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-

19.[11]

Metabolic Activation
AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically

active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process.

[1]
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Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.
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Quantitative Data
In Vitro Antiviral Activity
The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a

panel of human coronaviruses.

Virus Cell Line
Assay
Type

EC₅₀ (µM) EC₉₀ (µM) CC₅₀ (µM)
Referenc
e

HCoV-

229E
BHK-21 CPE 1.8 ± 0.3 - >100 [1]

HCoV-

229E
Huh-7 VYR - 0.34 >86 [1]

HCoV-

OC43
Huh-7 VYR - 1.2 >86 [1]

SARS-CoV Huh-7 VYR - 0.8 >86 [1]

MERS-

CoV
Huh-7 VYR - 37 ± 28 >86 [1]

SARS-

CoV-2
HAE VYR - 0.47 ± 0.12 >86 [1]

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.

Intracellular Metabolism and Pharmacokinetics
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Cell Type
Compoun
d

Concentr
ation (µM)

Metabolit
e Formed

Concentr
ation (µM)

Half-life
(h)

Referenc
e

Normal

Human

Bronchial

Epithelial

AT-511 10 AT-9010 698 ± 15 ≥ 38 [3]

Normal

Human

Nasal

Epithelial

AT-511 10 AT-9010 236 ± 14 ≥ 38 [3]

Huh-7 AT-511 10 AT-9010

182 ± 6

pmol/10⁶

cells

- [1]

MRC-5 AT-511 10 AT-9010

26.5 ± 0.5

pmol/10⁶

cells

- [1]

Clinical Efficacy (COVID-19)
A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid

reduction in viral load.[10]

Time Point
Viral Load Reduction
(log₁₀) vs. Placebo

Reference

Day 2
0.7 (80% greater mean

reduction)
[10]

By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA,

compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study

(MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely

and did not meet its primary endpoint of time to symptom alleviation, although a reduction in

hospitalizations was observed.[12][13]
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Clinical Efficacy (HCV)
In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity.

[2][14]

Genotype Dose Duration

Mean Max.
HCV RNA
Reduction
(log₁₀ IU/mL)

Reference

1b (non-cirrhotic) Highest tested 7 days 4.4 [2][14]

3 (non-cirrhotic) Highest tested 7 days 4.5 [2][14]

Any

(compensated

cirrhosis)

Highest tested 7 days 4.6 [2][14]

Experimental Protocols
In Vitro Antiviral Assays
Cytopathic Effect (CPE) Assay:[1]

BHK-21 cells are seeded in 96-well plates.

Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test

compound (e.g., AT-511).

After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.

The effective concentration required to achieve 50% inhibition (EC₅₀) of the virus-induced

CPE is calculated.

Cytotoxicity (CC₅₀) is determined in parallel by treating uninfected cells with the compound.

Virus Yield Reduction (VYR) Assay:[1][15]
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Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective

coronavirus.

Infected cells are treated with serial dilutions of the test compound.

After an appropriate incubation period, the culture medium is collected.

The amount of infectious virus in the medium is quantified using a standard endpoint dilution

assay (e.g., TCID₅₀) on a susceptible cell line (e.g., Vero 76 cells).

The effective concentration required to reduce the infectious virus yield by 90% (EC₉₀) is

determined.
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Caption: Workflow for the Virus Yield Reduction (VYR) assay.

Clinical Viral Load Measurement
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Quantitative Reverse Transcription PCR (RT-qPCR):[10][16]

Nasopharyngeal swabs are collected from study participants.

Viral RNA is extracted from the swabs.

The extracted RNA is subjected to reverse transcription to generate complementary DNA

(cDNA).

The cDNA is then amplified using real-time PCR with specific primers and probes targeting a

conserved region of the viral genome (e.g., SARS-CoV-2).

A standard curve is used to quantify the viral load, typically expressed as log₁₀ copies/mL.

The change from baseline viral load is calculated for each patient at various time points

during treatment.[16]

Safety and Tolerability
In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-

tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were

mild-to-moderate and equally distributed between the treatment and placebo arms.[10]

Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated

at daily oral doses of 550 mg for up to 12 weeks.[1]

Conclusion
AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action

against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase.

It has demonstrated potent in vitro activity against a range of coronaviruses and has shown

evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the

Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint,

the observed reduction in hospitalizations and the compound's favorable safety profile warrant

further investigation. The comprehensive data and methodologies presented in this guide

provide a valuable resource for researchers and drug developers working on novel antiviral

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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